2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one
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Overview
Description
2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of a phthalazinone core substituted with a 2,4-dichlorophenyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds such as miconazole, an azole antifungal, have been found to primarily inhibit the fungal cyp450 14α-lanosterol demethylase activity .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets, possibly leading to altered production and impaired cell membrane composition and permeability .
Biochemical Pathways
It can be inferred that the compound might affect the ergosterol production pathway, which is crucial for the integrity of the fungal cell membrane .
Result of Action
Based on the information about similar compounds, it can be inferred that it might lead to impaired cell membrane composition and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylphthalazinone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-methylphthalazin-1(2H)-one: shares similarities with other phthalazinone derivatives such as:
Uniqueness
- The unique combination of the 2,4-dichlorophenyl group and the methyl group in the phthalazinone core imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-methylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)14-7-6-10(16)8-13(14)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOICHOMQVSPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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